L-Mabuterol hydrochloride
CAS No.: 95656-55-6
Cat. No.: VC0533391
Molecular Formula: C13H19Cl2F3N2O
Molecular Weight: 347.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95656-55-6 |
|---|---|
| Molecular Formula | C13H19Cl2F3N2O |
| Molecular Weight | 347.2 g/mol |
| IUPAC Name | (1R)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/t10-;/m0./s1 |
| Standard InChI Key | MMCDXJOMPMIKGP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |
| Canonical SMILES | CC(C)(C)[NH2+]CC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.[Cl-] |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Molecular Composition and Stereochemistry
L-Mabuterol hydrochloride is chemically designated as -1-(4-amino-3-chloro-5-trifluoromethylphenyl)-2-(tert-butylamino)ethanol hydrochloride. The compound’s chiral center at the ethanolamine side chain confers stereospecificity, with the -enantiomer exhibiting superior β₂-receptor binding affinity compared to its -counterpart . The presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the aromatic ring enhances receptor interaction and metabolic stability, while the tert-butylamine moiety contributes to prolonged receptor activation.
Table 1: Key Chemical Properties of L-Mabuterol Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.20 g/mol |
| CAS Registry Number | 95656-55-6 |
| Solubility | Freely soluble in water |
| pKa | 9.2 (amine group) |
Structural Reactivity
The compound undergoes hydrolysis in aqueous environments, forming the corresponding free base -Mabuterol. Substitution reactions at the chlorine and trifluoromethyl positions yield derivatives with modified pharmacological profiles, though none have surpassed the parent compound’s bronchodilatory efficacy . X-ray crystallography reveals a planar aromatic ring system and a staggered conformation of the ethanolamine side chain, optimizing interactions with the β₂-adrenergic receptor’s hydrophobic pocket .
Pharmacological Mechanisms and Effects
Bronchodilatory Activity
L-Mabuterol hydrochloride’s primary mechanism involves activation of β₂-adrenergic receptors in bronchial smooth muscle, leading to cAMP-mediated relaxation. In guinea pig tracheal preparations, it demonstrated 7.8-fold greater potency than salbutamol and 2.3-fold greater than isoprenaline in reversing acetylcholine-induced bronchoconstriction . The drug’s selectivity ratio (β₂:β₁) of 133:1 minimizes tachycardia, a common side effect of non-selective agonists .
Metabolic Modulation
The compound stimulates lipolysis and glycogenolysis via β₂-mediated pathways. In rodent models, subcutaneous administration (2.5 mg/kg) increased plasma free fatty acids by 180% and glucose by 65%, with effects persisting for 6–8 hours . These metabolic actions are attenuated in adipose tissue-specific β₂ knockout mice, confirming receptor specificity .
Clinical Applications and Efficacy
Respiratory Therapeutics
A pivotal open-label trial in 10 COPD patients demonstrated that single oral doses of 40–60 µg L-Mabuterol hydrochloride reduced airway resistance by 35–42%, comparable to 0.4 mg fenoterol via inhalation . The onset of action occurred within 30 minutes, with peak effects at 2–3 hours and duration exceeding 12 hours .
Table 2: Comparative Bronchodilatory Efficacy in Humans
| Parameter | L-Mabuterol (60 µg oral) | Fenoterol (0.4 mg inhaled) |
|---|---|---|
| Δ Airway Resistance (%) | -38.2 ± 4.1 | -41.7 ± 3.8 |
| Duration (hours) | 12.1 ± 1.2 | 5.4 ± 0.9 |
| Tachycardia Incidence | 0% | 12% |
Off-Label Applications
Preclinical studies suggest potential in muscle wasting disorders due to β₂-mediated anabolic effects. In rodent models, 28-day administration (0.1 mg/kg/day) increased tibialis anterior muscle mass by 22% without cardiac hypertrophy . Human trials for this indication remain exploratory.
Pharmacokinetics and Metabolism
Absorption and Distribution
Oral bioavailability in humans is 68–72%, with peak plasma concentrations () of 12.3 ng/mL achieved at 2.5 hours post-administration . The volume of distribution (1.8 L/kg) indicates extensive tissue penetration, particularly into lung parenchyma .
Metabolic Pathways
Hepatic metabolism predominates via oxidative deamination, producing six major metabolites:
-
M-1: Hydroxylated tert-butyl group (retains 10–20% β₂ activity)
-
M-2: Glycol derivative (inactive)
-
M-3: Mandelic acid conjugate (inactive)
-
M-4: Aldehyde intermediate (reactive)
-
M-5: Benzoic acid derivative (inactive)
M-1 antagonizes isoprenaline-induced cardiac inotropy at concentrations ≥1 µM, suggesting cautious use in patients with pre-existing arrhythmias .
Excretion
Renal excretion accounts for 85% of elimination, with a terminal half-life () of 11.4 hours. Less than 5% is excreted unchanged, reflecting extensive first-pass metabolism .
Synthesis and Manufacturing
Industrial Synthesis
The production involves a seven-step enantioselective process:
-
Friedel-Crafts acylation of 4-nitro-3-chlorobenzotrifluoride
-
Reduction to the corresponding benzyl alcohol
-
Resolution via diastereomeric salt formation with -dibenzoyl tartaric acid
-
Amination with tert-butylamine
-
Hydrochloride salt precipitation
-
Crystallization from ethanol/water
Comparative Analysis with Other β₂ Agonists
Potency and Selectivity
L-Mabuterol hydrochloride’s unique trifluoromethyl group enhances receptor binding affinity compared to salbutamol and procaterol.
Table 3: Receptor Binding Affinities (, nM)
| Compound | β₂ Receptor | β₁ Receptor | Selectivity Ratio (β₂/β₁) |
|---|---|---|---|
| L-Mabuterol | 0.48 | 64.3 | 134 |
| Salbutamol | 1.2 | 89.1 | 74 |
| Procaterol | 0.31 | 52.4 | 169 |
While procaterol exhibits higher absolute β₂ affinity, L-Mabuterol’s metabolic stability confers longer duration .
Future Research Directions
Ongoing investigations focus on inhalable formulations to enhance pulmonary selectivity and reduce systemic exposure. Nanoparticle-encapsulated L-Mabuterol demonstrated 3.2-fold increased lung retention in murine models, with phase I trials anticipated by 2026. Additionally, structure-activity relationship (SAR) studies aim to develop derivatives with augmented anabolic activity for cachexia treatment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume